molecular formula C16H15F2N5O3S B2404796 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,4-difluorobenzenesulfonamide CAS No. 942000-23-9

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,4-difluorobenzenesulfonamide

Cat. No.: B2404796
CAS No.: 942000-23-9
M. Wt: 395.38
InChI Key: ZHDLZKQCIICRSS-UHFFFAOYSA-N
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Description

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,4-difluorobenzenesulfonamide is a complex organic compound that features a tetrazole ring, an ethoxyphenyl group, and a difluorobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,4-difluorobenzenesulfonamide typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, which can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions. The ethoxyphenyl group is then introduced via a nucleophilic substitution reaction. Finally, the difluorobenzenesulfonamide moiety is attached through a sulfonation reaction using chlorosulfonic acid and subsequent fluorination.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,4-difluorobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors and inhibit their activity. This can disrupt key biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-2-{[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}-ethan-1-amine: A benzimidazole derivative with similar structural features.

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with a similar ethoxyphenyl group.

Uniqueness

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,4-difluorobenzenesulfonamide is unique due to the combination of its tetrazole ring and difluorobenzenesulfonamide moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2,4-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N5O3S/c1-2-26-13-6-4-12(5-7-13)23-16(20-21-22-23)10-19-27(24,25)15-8-3-11(17)9-14(15)18/h3-9,19H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDLZKQCIICRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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